N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[5-(Butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by a butylsulfanyl group at position 5 of the triazole ring, a 2,6-diethylphenyl substituent at position 4, and a 4-methoxybenzamide moiety attached via a methylene bridge. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological evaluation. The 4-methoxybenzamide group contributes hydrogen-bonding capacity, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-5-8-16-32-25-28-27-22(17-26-24(30)20-12-14-21(31-4)15-13-20)29(25)23-18(6-2)10-9-11-19(23)7-3/h9-15H,5-8,16-17H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDXGJVZAQTHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various substituted benzamides.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with various molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activities. The butylsulfanyl and diethylphenyl groups enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations at the triazole core (positions 3, 4, and 5), which dictate physicochemical and biological properties. Key comparisons include:
Key Observations:
- Position 4 Substituents : The 2,6-diethylphenyl group in the target compound provides greater steric hindrance compared to simpler aryl groups (e.g., phenyl in or 2-methylphenyl in ). This may reduce metabolic degradation but limit solubility .
- Position 5 Substituents : The butylsulfanyl group enhances lipophilicity compared to polar groups like trifluoromethyl furan in 6l . This could improve membrane permeability but reduce aqueous solubility.
- Benzamide vs.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s IR spectrum would show a C=O stretch (~1680 cm⁻¹) from the benzamide, similar to hydrazinecarbothioamides in . The absence of a C=S stretch (~1250 cm⁻¹) confirms S-alkylation, as seen in triazole-thiones .
- NMR : The 2,6-diethylphenyl group would exhibit distinct splitting patterns for ethyl protons (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), differing from the 2,4-difluorophenyl analogs in .
Biological Activity
N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H22N4OS
- Molecular Weight : 398.49 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor properties. The following findings summarize key research outcomes:
-
Cell Line Studies :
- The compound was tested against various human cancer cell lines including A549 (lung cancer), HCC827 (lung cancer), and MCF7 (breast cancer).
- In vitro assays revealed that the compound inhibited cell proliferation effectively, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .
-
Mechanism of Action :
- The triazole ring in the structure is believed to interact with DNA, leading to disruption of replication processes. Compounds with similar structures have shown a tendency to bind within the minor groove of DNA, affecting transcription and replication .
- Studies indicated that the presence of the butylsulfanyl group enhances the lipophilicity of the molecule, facilitating better cellular uptake and bioavailability.
- Case Study :
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Testing Against Bacterial Strains :
- Eukaryotic Model Testing :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Observations |
|---|---|---|---|
| Antitumor | A549 (lung cancer) | 15 µM | Effective inhibition of cell growth |
| HCC827 (lung cancer) | 12 µM | Comparable to standard drugs | |
| MCF7 (breast cancer) | 18 µM | Reduced cytotoxicity on normal cells | |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Moderate activity |
| Escherichia coli | 100 µg/mL | Effective against Gram-negative bacteria | |
| Saccharomyces cerevisiae | 30 µg/mL | Promising antifungal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
